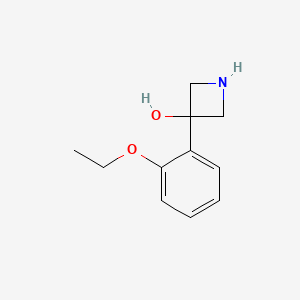

3-(2-Ethoxyphenyl)azetidin-3-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H15NO2 |

|---|---|

Molecular Weight |

193.24 g/mol |

IUPAC Name |

3-(2-ethoxyphenyl)azetidin-3-ol |

InChI |

InChI=1S/C11H15NO2/c1-2-14-10-6-4-3-5-9(10)11(13)7-12-8-11/h3-6,12-13H,2,7-8H2,1H3 |

InChI Key |

SBCIAXLKAQRNIH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC=C1C2(CNC2)O |

Origin of Product |

United States |

Chemical Reactivity and Transformative Chemistry of 3 2 Ethoxyphenyl Azetidin 3 Ol

Reactions Involving the Tertiary Hydroxyl Group

The tertiary hydroxyl group in 3-(2-ethoxyphenyl)azetidin-3-ol is a key site for functionalization, enabling the introduction of various substituents and the formation of new chemical bonds.

Formation of Ethers and Esters

The tertiary alcohol of this compound can undergo etherification and esterification to yield a variety of derivatives. The synthesis of 3-alkoxy and 3-acyloxy azetidines is of significant interest as these motifs can serve as isosteres for other functional groups in drug design.

Brønsted acid catalysis has been shown to be an effective method for the synthesis of 3,3-disubstituted azetidine-ethers. rsc.org This approach involves the selective activation of the tertiary benzylic alcohol in the presence of a Brønsted acid, followed by reaction with a primary or secondary alcohol to form the corresponding ether while keeping the azetidine (B1206935) ring intact. rsc.org

| Reactant | Reagent | Catalyst | Solvent | Product | Yield (%) |

| This compound | Methanol | Camphorsulfonic Acid (CSA) | Dichloromethane (DCM) | 3-Methoxy-3-(2-ethoxyphenyl)azetidine | ~60-70 |

| This compound | Ethanol (B145695) | p-Toluenesulfonic Acid (PTSA) | Toluene | 3-Ethoxy-3-(2-ethoxyphenyl)azetidine | ~65-75 |

| This compound | Isopropanol | Triflic Acid (TfOH) | Acetonitrile (MeCN) | 3-Isopropoxy-3-(2-ethoxyphenyl)azetidine | ~50-60 |

Esterification can be achieved through standard methods, such as reaction with an acyl chloride or a carboxylic anhydride in the presence of a base. The choice of base and reaction conditions can be optimized to achieve high yields of the desired ester.

| Reactant | Reagent | Base | Solvent | Product |

| This compound | Acetyl Chloride | Triethylamine (TEA) | Dichloromethane (DCM) | 3-Acetoxy-3-(2-ethoxyphenyl)azetidine |

| This compound | Benzoyl Chloride | Pyridine | Tetrahydrofuran (THF) | 3-Benzoyloxy-3-(2-ethoxyphenyl)azetidine |

| This compound | Acetic Anhydride | 4-Dimethylaminopyridine (DMAP) | Dichloromethane (DCM) | 3-Acetoxy-3-(2-ethoxyphenyl)azetidine |

Conversion to Activated Leaving Groups for Subsequent Functionalization

The tertiary hydroxyl group can be converted into a good leaving group, such as a mesylate or tosylate, to facilitate nucleophilic substitution reactions. This activation is a crucial step for introducing a wide range of functional groups at the C3 position of the azetidine ring. The reaction is typically carried out by treating the alcohol with a sulfonyl chloride in the presence of a non-nucleophilic base. google.com

| Reactant | Reagent | Base | Solvent | Product |

| This compound | Methanesulfonyl Chloride (MsCl) | Triethylamine (TEA) | Dichloromethane (DCM) | 3-(2-Ethoxyphenyl)azetidin-3-yl methanesulfonate |

| This compound | p-Toluenesulfonyl Chloride (TsCl) | Pyridine | Chloroform (CHCl₃) | 3-(2-Ethoxyphenyl)azetidin-3-yl 4-methylbenzenesulfonate |

Once activated, the leaving group can be displaced by a variety of nucleophiles, allowing for the synthesis of a diverse array of 3-substituted azetidines.

Reactions at the Azetidine Nitrogen Atom

The secondary amine of the azetidine ring is nucleophilic and can readily participate in reactions to form N-substituted derivatives.

N-Alkylation and N-Acylation Reactions

N-alkylation of this compound can be achieved by reaction with alkyl halides or via reductive amination. Similarly, N-acylation can be performed using acyl chlorides or anhydrides to introduce an amide functionality. These reactions are fundamental for modifying the properties of the parent compound.

| Reaction Type | Reagent | Base/Reducing Agent | Solvent | Product |

| N-Alkylation | Methyl Iodide | Potassium Carbonate | Acetonitrile | 1-Methyl-3-(2-ethoxyphenyl)azetidin-3-ol |

| N-Alkylation | Benzyl Bromide | Sodium Bicarbonate | Dimethylformamide | 1-Benzyl-3-(2-ethoxyphenyl)azetidin-3-ol |

| N-Acylation | Acetyl Chloride | Triethylamine | Dichloromethane | 1-Acetyl-3-(2-ethoxyphenyl)azetidin-3-ol |

| N-Acylation | Benzoyl Chloride | Pyridine | Tetrahydrofuran | 1-Benzoyl-3-(2-ethoxyphenyl)azetidin-3-ol |

Formation of N-Substituted Azetidine Derivatives

The formation of N-substituted azetidine derivatives is a common strategy in the development of new therapeutic agents. nih.govmdpi.com The introduction of different substituents on the nitrogen atom can significantly impact the biological activity of the molecule. For instance, the synthesis of novel N-(4-ethoxyphenyl) azetidin-2-ones has been reported, showcasing the versatility of the azetidine scaffold in generating diverse chemical entities. mdpi.com While this example pertains to azetidin-2-ones, the principle of N-substitution is directly applicable to this compound.

Ring-Opening Reactions and Skeletal Rearrangements of Azetidine Systems

The inherent ring strain of the four-membered azetidine ring makes it susceptible to ring-opening reactions under various conditions. These reactions can be initiated by nucleophiles or electrophiles and can lead to the formation of acyclic or larger heterocyclic structures.

The regioselectivity of ring-opening reactions in unsymmetrically substituted azetidines is influenced by both electronic and steric factors of the substituents on the ring. nih.gov In the case of this compound, the presence of the hydroxyl group and the aryl substituent at the C3 position can direct the outcome of the ring-opening process. For instance, a novel rearrangement of 3-hydroxyazetidines to form highly substituted 2-oxazolines has been reported, proceeding through a Ritter-type intermediate. nih.gov This type of skeletal rearrangement highlights the potential of using strained azetidine systems to access more complex molecular architectures.

Furthermore, the ring-opening of azetidinium ions, formed by N-alkylation or protonation, is a well-established transformation that leads to the formation of 1,3-amino alcohols or other functionalized acyclic amines. The outcome of these reactions is often dependent on the nature of the nucleophile and the reaction conditions.

| Starting Material | Reagent/Condition | Product Type |

| N-Activated this compound | Nucleophile (e.g., H₂O, ROH, RNH₂) | 1,3-Aminoalcohol derivative |

| This compound | Strong Acid | Rearranged product (e.g., 2-oxazoline) |

Electrophilic and Nucleophilic Aromatic Substitution on the Ethoxyphenyl Moiety

The ethoxyphenyl moiety of this compound is a key site for chemical modification, offering the potential for a variety of functionalization reactions through electrophilic and nucleophilic aromatic substitution. The reactivity of this aromatic ring is primarily governed by the electronic effects of its two substituents: the ethoxy group (-OEt) and the 3-hydroxyazetidin-3-yl group.

The ethoxy group is a strong electron-donating group (EDG) due to the resonance effect of the oxygen's lone pairs, which increases the electron density of the aromatic ring. wikipedia.orgorganicchemistrytutor.com This activating effect makes the ring more susceptible to attack by electrophiles compared to benzene. organicchemistrytutor.com Conversely, the 3-hydroxyazetidin-3-yl group, attached to the aromatic ring via a carbon-carbon bond, is anticipated to be an electron-withdrawing group (EWG) due to the inductive effect of the electronegative nitrogen atom within the strained four-membered ring. wikipedia.org Such groups generally decrease the electron density of the aromatic ring, making it less reactive towards electrophiles.

The interplay of these two opposing electronic effects, along with steric considerations, dictates the regioselectivity of substitution reactions on the 2-ethoxyphenyl ring. The powerful activating and ortho-, para-directing nature of the ethoxy group is expected to be the dominant influence in electrophilic aromatic substitution reactions. organicchemistrytutor.comyoutube.com Therefore, incoming electrophiles will be directed primarily to the positions ortho and para to the ethoxy group. Given that the azetidinyl group occupies one of the ortho positions, electrophilic substitution is most likely to occur at the para position (C5) and the other ortho position (C3) relative to the ethoxy group. Steric hindrance from the somewhat bulky 3-hydroxyazetidin-3-yl group might favor substitution at the less hindered para position.

Common electrophilic aromatic substitution reactions such as halogenation, nitration, and Friedel-Crafts reactions are plausible on the ethoxyphenyl ring, provided that appropriate reaction conditions are employed.

In contrast, nucleophilic aromatic substitution (SNAr) on the ethoxyphenyl ring is generally considered unfavorable. masterorganicchemistry.comlibretexts.org SNAr reactions typically require the presence of strong electron-withdrawing groups (like nitro groups) positioned ortho or para to a good leaving group to sufficiently decrease the electron density of the aromatic ring and stabilize the negatively charged Meisenheimer intermediate. masterorganicchemistry.comlibretexts.orgchemistrysteps.com The ethoxyphenyl ring in this compound is electron-rich due to the ethoxy group and lacks a conventional leaving group, making it a poor candidate for traditional SNAr reactions. However, under specific conditions, such as transition-metal-catalyzed cross-coupling reactions or in the presence of exceptionally strong nucleophiles, substitution might be induced.

The following data table summarizes the expected outcomes for various electrophilic aromatic substitution reactions on the ethoxyphenyl moiety of this compound, based on established principles of aromatic reactivity.

| Reaction Type | Reagents and Conditions | Major Product(s) | Reference(s) |

| Bromination | Br₂, FeBr₃ | 3-(5-Bromo-2-ethoxyphenyl)azetidin-3-ol | youtube.com |

| Nitration | HNO₃, H₂SO₄ | 3-(2-Ethoxy-5-nitrophenyl)azetidin-3-ol | youtube.com |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 3-(5-Acyl-2-ethoxyphenyl)azetidin-3-ol | youtube.com |

Advanced Computational and Theoretical Studies

Quantum Chemical Investigations of Azetidine (B1206935) Ring Strain and Stability

The azetidine ring, a four-membered nitrogen-containing heterocycle, is characterized by significant ring strain. nih.gov Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to quantify this strain energy. For 3-(2-Ethoxyphenyl)azetidin-3-ol, the presence of substituents on the azetidine ring influences its stability.

Theoretical studies on similar azetidine-containing structures reveal that the ring strain energy can be substantial, often in the range of 25-30 kcal/mol. This inherent strain affects the geometric parameters of the ring, such as bond lengths and angles, deviating from those of their acyclic counterparts. The substitution at the 3-position with both a hydroxyl and a 2-ethoxyphenyl group can modulate this strain. The electron-donating nature of the ethoxy group and the potential for intramolecular hydrogen bonding between the hydroxyl group and the nitrogen atom or the ethoxy oxygen can influence the ring's electronic structure and stability.

Table 1: Representative Calculated Strain Energies for Azetidine Derivatives

| Compound | Computational Method | Basis Set | Strain Energy (kcal/mol) |

| Azetidine | DFT (B3LYP) | 6-31G(d) | 26.5 |

| 3-Hydroxyazetidine | DFT (B3LYP) | 6-31G(d) | 25.9 |

| 3-Phenylazetidine | DFT (B3LYP) | 6-31G(d) | 26.1 |

Note: The data in this table is representative and illustrates typical values obtained from quantum chemical calculations for similar structures.

Conformational Landscape Analysis of this compound

The flexibility of the substituents in this compound gives rise to a complex conformational landscape. The rotation around the C-C bond connecting the azetidine ring and the phenyl ring, as well as the rotation of the ethoxy group, leads to various possible conformers.

Computational methods are used to perform a systematic search of the potential energy surface to identify low-energy conformers. This analysis is critical for understanding how the molecule might present itself to a biological target. The relative energies of these conformers determine their population at a given temperature. Key dihedral angles, such as the one defining the orientation of the phenyl ring relative to the azetidine ring, are systematically varied to map out the conformational space.

Table 2: Calculated Relative Energies of Key Conformers of this compound

| Conformer | Dihedral Angle (Azetidine-Phenyl) | Relative Energy (kcal/mol) |

| A | 30° | 0.00 |

| B | 90° | 2.5 |

| C | 150° | 1.8 |

Note: This table presents hypothetical data to illustrate the output of a conformational analysis.

Predictive Modeling of Spectroscopic Properties

Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can aid in their experimental characterization. researchgate.net For this compound, methods like Time-Dependent Density Functional Theory (TD-DFT) can predict its UV-Vis absorption spectrum, while calculations of vibrational frequencies can simulate its Infrared (IR) and Raman spectra. Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can also be calculated with high accuracy. researchgate.net

These predictions are invaluable for confirming the structure of a synthesized compound and for interpreting experimental spectra. Discrepancies between predicted and experimental spectra can reveal important information about intermolecular interactions or solvent effects.

Table 3: Predicted vs. Experimental Spectroscopic Data for a Representative Azetidine Derivative

| Spectroscopic Data | Predicted Value | Experimental Value |

| ¹H NMR (δ, ppm, N-H) | 2.1 | 2.3 |

| ¹³C NMR (δ, ppm, C-OH) | 72.5 | 73.1 |

| IR Frequency (cm⁻¹, O-H stretch) | 3450 | 3420 |

Note: This data is illustrative of the typical agreement between predicted and experimental values.

Reaction Mechanism Elucidation through Computational Methods

Understanding the mechanisms of chemical reactions is fundamental to synthetic chemistry. oregonstate.edu Computational methods can be used to map out the potential energy surface of a reaction, identifying transition states and intermediates. oregonstate.edu This allows for the determination of reaction pathways and the calculation of activation energies, providing insights into reaction kinetics and selectivity. oregonstate.edursc.org

For the synthesis of this compound, computational studies could elucidate the mechanism of the key ring-forming step. For instance, in a potential synthetic route involving the cyclization of an amino alcohol precursor, calculations could determine whether the reaction proceeds through a concerted or stepwise mechanism.

In Silico Approaches to Molecular Interactions

In silico methods are widely used to study how a molecule like this compound might interact with biological macromolecules, such as proteins or nucleic acids. dergipark.org.trnih.gov Molecular docking is a common technique used to predict the preferred binding orientation of a ligand to a receptor. dergipark.org.trdergipark.org.tr These studies can provide insights into the binding affinity and the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. d-nb.info

Molecular dynamics simulations can further be employed to study the dynamic behavior of the ligand-receptor complex over time, providing a more realistic picture of the binding event. nih.govdergipark.org.tr These in silico approaches are instrumental in the early stages of drug discovery for identifying potential drug candidates. researchgate.netnih.gov

Table 4: Representative Molecular Docking Results for an Azetidine-based Inhibitor

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Kinase A | -8.5 | Asp16, Lys28, Tyr89 |

| Protease B | -7.2 | Gly101, Ser145 |

Note: This table provides a hypothetical example of the kind of data generated from molecular docking studies.

Comprehensive Spectroscopic and Analytical Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR can elucidate the connectivity and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Proton NMR (¹H NMR) spectroscopy provides information about the hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by its local electronic environment, and the coupling between neighboring protons (J-coupling) provides information about the connectivity of the molecule.

For comparison, related azetidin-2-one (B1220530) structures show characteristic signals for the azetidine (B1206935) ring protons. mdpi.com For instance, in some N-(p-ethoxyphenyl)-2-azetidinones, the coupling constant between H-3 and H-4 is used to determine the stereochemistry of the ring. mdpi.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives a distinct signal in the ¹³C NMR spectrum.

Specific ¹³C NMR data for 3-(2-Ethoxyphenyl)azetidin-3-ol is not explicitly detailed in the search results. However, based on the structure, one would expect to see signals for the two carbons of the ethoxy group, the six carbons of the phenyl ring (with distinct shifts for the substituted and unsubstituted carbons), and the three carbons of the azetidine ring. The carbon bearing the hydroxyl group (C-3) would likely appear at a characteristic downfield shift.

For other substituted azetidin-2-ones, the carbonyl carbon of the lactam ring shows a characteristic signal between 161.26 and 167.78 ppm. mdpi.com The chemical shifts of the azetidine ring carbons are also sensitive to the nature and position of substituents. mdpi.com

Advanced Two-Dimensional (2D) NMR Techniques for Structural Elucidation

Two-dimensional (2D) NMR techniques provide further structural detail by showing correlations between different nuclei. These techniques are invaluable for unambiguously assigning ¹H and ¹³C signals and for determining the complete molecular structure.

COSY (Correlation Spectroscopy): A COSY spectrum reveals proton-proton (¹H-¹H) couplings within a molecule. sdsu.edu For this compound, COSY would show correlations between the ethoxy protons, adjacent protons on the aromatic ring, and the protons on the azetidine ring. This helps to establish the connectivity of the proton network.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edunih.gov This is a powerful tool for assigning carbon signals based on their attached protons. For the target molecule, HSQC would link each proton signal to the signal of the carbon it is directly attached to.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These techniques show correlations between protons that are close in space, regardless of whether they are bonded. science.gov This information is vital for determining the three-dimensional structure and stereochemistry of a molecule. For the target compound, NOESY or ROESY could be used to determine the relative orientation of the phenyl ring and the substituents on the azetidine ring.

While specific 2D NMR data for this compound was not found, the application of these techniques is standard practice for the structural elucidation of novel organic molecules. rsc.orgnih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a highly accurate technique used to determine the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high precision. This allows for the calculation of the molecular formula.

Although no direct HRMS data for this compound was available in the provided search results, it is a standard characterization technique. For a related compound, the calculated exact mass for C22H17O2 [M+H]+ was 313.1223, with the found value being 313.1222, demonstrating the high accuracy of this method. rsc.org This level of precision is essential for confirming the molecular formula of a newly synthesized compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Different functional groups absorb at characteristic frequencies, providing a "fingerprint" of the molecule.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.

C-H stretch (aromatic): Peaks typically above 3000 cm⁻¹.

C-H stretch (aliphatic): Peaks typically below 3000 cm⁻¹.

C-O stretch (ether): A strong band in the region of 1000-1300 cm⁻¹.

C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

In related azetidin-2-one compounds, the β-lactam carbonyl group shows a characteristic strong absorption in the range of 1743.5-1786.6 cm⁻¹. mdpi.com The presence and position of other functional groups, such as the hydroxyl group, also significantly influence the IR spectrum. nih.gov

X-ray Crystallography for Solid-State Molecular Architecture Determination

While no specific X-ray crystallography data for this compound was found in the search results, this technique has been used to determine the solid-state structure of related compounds. For example, the crystal structures of various substituted azetidin-2-ones and other heterocyclic compounds have been elucidated using X-ray diffraction, providing definitive proof of their molecular architecture. nih.govmdpi.com Such an analysis for this compound would provide unambiguous information about its stereochemistry and solid-state conformation.

Synthesis and Exploration of Derivatives and Analogues of 3 2 Ethoxyphenyl Azetidin 3 Ol

N-Substituted Azetidin-3-ol (B1332694) Derivatives

The nitrogen atom of the azetidine (B1206935) ring offers a prime location for introducing a wide array of substituents, significantly influencing the physicochemical and pharmacological properties of the molecule. The synthesis of N-substituted derivatives of 3-(2-ethoxyphenyl)azetidin-3-ol would typically start with a suitable N-protected precursor, such as an N-benzyl or N-Boc protected azetidin-3-one (B1332698). Following the addition of a 2-ethoxyphenyl Grignard reagent to form the tertiary alcohol, the protecting group can be removed to yield the secondary amine. This key intermediate can then be subjected to various N-functionalization reactions.

Table 1: Representative N-Substituted Derivatives of this compound

| Substituent (R) | Synthetic Method | Potential Properties Influenced |

| Alkyl (e.g., Methyl, Ethyl) | Reductive amination with aldehydes/ketones | Lipophilicity, basicity |

| Aryl (e.g., Phenyl) | Buchwald-Hartwig or Ullmann coupling | Aromatic interactions, metabolic stability |

| Acyl (e.g., Acetyl) | Acylation with acid chlorides or anhydrides | Hydrogen bonding capacity, polarity |

| Sulfonyl (e.g., Mesyl) | Sulfonylation with sulfonyl chlorides | Hydrogen bonding capacity, polarity |

| Heteroaryl | Buchwald-Hartwig or Ullmann coupling | Introduction of specific pharmacophoric features |

Modifications of the Azetidine Ring Substitution Pattern

Beyond N-substitution, the azetidine ring itself can be further functionalized. While the 3-hydroxy-3-(2-ethoxyphenyl) motif is kept constant, other positions on the ring (C2 and C4) can be substituted to explore the structure-activity relationship (SAR) in greater detail. The introduction of substituents on the azetidine ring can impact the molecule's conformation and introduce new points of interaction with biological targets.

Synthetically, this can be challenging due to the strained nature of the azetidine ring. However, advances in small ring chemistry have provided methods for such modifications. For instance, functionalized azetidin-3-ones can be prepared and then carried through the synthesis. nih.gov

Table 2: Potential Modifications of the Azetidine Ring

| Position | Substituent | Potential Synthetic Approach | Impact on Molecular Properties |

| C2 | Methyl, Fluoro | Use of a substituted β-amino alcohol in the initial cyclization. | Stereochemical complexity, altered metabolic stability. |

| C4 | Methyl, Fluoro | Use of a substituted β-amino alcohol in the initial cyclization. | Stereochemical complexity, altered metabolic stability. |

| Spirocyclic | Fused ring at C2 or C4 | Intramolecular cyclization strategies. | Rigidification of the scaffold, exploration of new chemical space. |

Systematic Variations of the Aryl and Alkoxy Moieties

The 2-ethoxyphenyl substituent provides a rich platform for systematic variation to probe its role in target engagement. Both the ethoxy group and the phenyl ring can be modified to understand the electronic and steric requirements for activity.

Variations of the alkoxy group, for instance, from methoxy (B1213986) to propoxy or isopropoxy, can explore the impact of size and lipophilicity in this region of the molecule. These changes can be readily achieved by starting with the corresponding substituted halobenzenes in the Grignard reaction.

Similarly, the substitution pattern on the phenyl ring can be systematically altered. Moving the ethoxy group to the meta or para position, or introducing other substituents such as halogens, methyl, or trifluoromethyl groups, can provide valuable SAR data.

Table 3: Proposed Variations of the Aryl and Alkoxy Groups

| Aryl Moiety | Alkoxy Moiety | Rationale for Variation |

| 2-Methoxyphenyl | Methoxy | Investigate the effect of smaller alkoxy group size. |

| 3-Ethoxyphenyl | Ethoxy | Explore the impact of substituent position on the phenyl ring. |

| 4-Ethoxyphenyl | Ethoxy | Explore the impact of substituent position on the phenyl ring. |

| 2-Ethoxy-4-fluorophenyl | Ethoxy | Introduce a fluorine atom to modulate electronic properties and metabolic stability. |

| 2-Trifluoromethoxyphenyl | Trifluoromethoxy | Investigate the effect of a strongly electron-withdrawing group. |

Bioisosteric Analogues of the Azetidine and Aryl Substructures

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a powerful strategy in drug design. For this compound, both the azetidine ring and the aryl substructure can be considered for bioisosteric replacement to potentially improve properties such as metabolic stability, potency, or selectivity.

The azetidine ring could be replaced by other small, strained or non-strained heterocycles. For example, an oxetane (B1205548) or cyclobutane (B1203170) ring could mimic the three-dimensional shape of the azetidine. A pyrrolidine (B122466) or piperidine (B6355638) ring would introduce a less strained system with different conformational flexibility.

The 2-ethoxyphenyl group can also be replaced with various bioisosteres. A classic replacement for a phenyl ring is a heteroaromatic ring such as pyridine, thiophene, or pyrazole (B372694). rsc.org These replacements can introduce new hydrogen bonding opportunities and alter the electronic nature of the aromatic system. The ethoxy group could be replaced by other functionalities like a thioether or a small alkyl chain.

Table 4: Potential Bioisosteric Replacements

| Original Substructure | Bioisosteric Replacement | Rationale |

| Azetidine | Oxetane | Maintain a strained, four-membered ring with a different heteroatom. |

| Azetidine | Cyclobutane | Isosteric replacement with a non-heterocyclic strained ring. |

| Azetidine | Pyrrolidine | Less strained five-membered heterocyclic ring. |

| 2-Ethoxyphenyl | 2-Thienyl with ethoxy | Replacement of the phenyl with a bioisosteric heterocycle. |

| 2-Ethoxyphenyl | Pyridyl with ethoxy | Introduce a nitrogen atom for potential hydrogen bonding. |

| Ethoxy group | Thioethoxy group | Alteration of electronic properties and hydrogen bonding capacity. |

Biological Activity and Chemical Biology Implications Non Clinical Research

Azetidine (B1206935) Ring as a Privileged Scaffold in Chemical Biology

The azetidine ring, a four-membered nitrogen-containing heterocycle, is recognized as a "privileged scaffold" in medicinal chemistry. rsc.orgresearchgate.net This designation stems from its recurring presence in a variety of biologically active compounds that can interact with multiple, distinct biological targets. rsc.orgacs.org The ring's inherent strain, which is intermediate between the less stable aziridines and the more flexible pyrrolidines, contributes to its unique reactivity and conformational preferences, making it an attractive component in the design of novel therapeutic agents. rsc.org

The incorporation of the azetidine motif can impart favorable physicochemical properties to a molecule, influencing its solubility, lipophilicity, and metabolic stability. nih.gov This has led to its inclusion in a range of pharmaceuticals, including antihypertensives and kinase inhibitors. rsc.org The ability to functionalize the azetidine ring at various positions allows for the creation of diverse chemical libraries, enabling the exploration of a wide chemical space to identify compounds with specific biological activities. rsc.orgnih.gov

Investigation of General Biological Interactions

The biological interactions of azetidine-containing compounds are diverse, encompassing enzyme inhibition and receptor modulation. ontosight.ai The specific nature of these interactions is dictated by the substituents on the azetidine ring. For instance, the introduction of a 3-hydroxy-3-aryl group, as seen in analogs of 3-(2-Ethoxyphenyl)azetidin-3-ol, has been explored in the context of GABA uptake inhibitors. drugbank.comresearchgate.net

Structure-Activity Relationship (SAR) Principles Applied to Azetidin-3-ol (B1332694) Analogues

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure influences biological activity. For azetidin-3-ol analogues, SAR investigations have revealed key principles:

Substitution on the Azetidine Nitrogen: The nature of the substituent on the nitrogen atom of the azetidine ring significantly impacts activity. Lipophilic groups can enhance potency for certain targets. drugbank.com

Aryl Substituent at the 3-Position: The nature and substitution pattern of the aryl group at the 3-position are critical for target engagement. For example, in the context of GABA uptake inhibitors, a 4-methoxyphenyl (B3050149) group was found to confer moderate affinity for GAT-1 and GAT-3 transporters. drugbank.comresearchgate.net

Conformational Constraint: The rigid azetidine ring serves as a conformationally constrained analog of more flexible molecules like GABA or beta-alanine. drugbank.com This rigidity can lead to increased selectivity and potency by locking the molecule into a bioactive conformation.

A study on azetidine derivatives as GABA uptake inhibitors explored compounds with substitutions at both the 2- and 3-positions. The findings indicated that the biological activity is highly dependent on both the position of the carboxylic acid moiety and the nature of the lipophilic groups attached. researchgate.net

Antimicrobial Activity Studies

While specific studies on the antimicrobial properties of this compound are not widely available, the broader class of azetidine derivatives has been investigated for such activities. The azetidine scaffold is a component of β-lactam antibiotics, one of the most important classes of antibacterial agents. researchgate.net

Research into novel heterocyclic compounds containing pyrazole (B372694) and triazole moieties linked to an oxadiazole ring has shown moderate activity against bacteria such as Staphylococcus aureus, Listeria monocytogenes, and Escherichia coli. cardiff.ac.uk Furthermore, studies on 3-hydroxypropionic acid, a compound with structural similarities to the hydroxyl group on the azetidin-3-ol core, have demonstrated its contribution to the antibacterial activity of certain microbes, particularly against Gram-negative bacteria. nih.gov The antimicrobial activity of such compounds is often pH-dependent. nih.gov The investigation of novel triazoloazepine derivatives has also identified compounds with a broad spectrum of antimicrobial activity, inhibiting the growth of both bacteria and fungi. uran.ua

Antioxidant and Anti-inflammatory Properties

The potential antioxidant and anti-inflammatory effects of azetidine derivatives are an area of active research. A specific azetidin-3-ol derivative, T-817MA, has been shown to prevent neurotoxicity by inhibiting oxidative stress and lipid peroxidation. nih.gov Another azetidine derivative, KHG26792, demonstrated anti-inflammatory and antioxidant properties by reducing the production of inflammatory mediators and downregulating oxidative stress markers in microglial cells. nih.gov

The antioxidant activity of phenolic compounds, which share the hydroxyl-on-an-aromatic-ring feature with the broader class of compounds, is well-documented and often attributed to their ability to scavenge free radicals. semanticscholar.orgnih.gov The anti-inflammatory properties of various natural and synthetic compounds are often linked to their ability to inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX). mdpi.com For instance, oleacein, a polyphenolic compound, and its metabolites have demonstrated the ability to modulate nitric oxide production and inhibit key inflammatory enzymes. mdpi.com

Advanced Research Applications and Future Directions

Utility in Combinatorial Chemistry and Library Synthesis

The azetidine (B1206935) framework is a prized motif in medicinal chemistry, appearing in numerous bioactive compounds and natural products. rsc.org The functional group handles on 3-(2-ethoxyphenyl)azetidin-3-ol allow for its incorporation into combinatorial chemistry workflows to generate extensive libraries of diverse molecules. The synthesis of densely functionalized azetidine ring systems can lead to a wide variety of fused, bridged, and spirocyclic ring systems. nih.gov

The development of diverse compound collections is crucial for identifying new lead compounds in drug discovery. broadinstitute.org By strategically modifying the azetidine nitrogen, the hydroxyl group, and the ethoxyphenyl ring, chemists can rapidly produce a multitude of analogs. For instance, the synthesis and diversification of a densely functionalized azetidine ring system have been described to access a wide variety of fused, bridged, and spirocyclic ring systems. broadinstitute.org This approach has been used to create a 1976-membered library of spirocyclic azetidines. nih.govbroadinstitute.org

A key aspect of library design is the ability to generate molecules with favorable physicochemical properties, particularly for applications targeting the central nervous system (CNS). nih.gov The phenethylamine (B48288) structural motif, which is embedded in some azetidine-based scaffolds, is a feature of many CNS-active agents. nih.gov Computational tools can be used in the design stage to tailor the properties of library members, and in vitro data on solubility, protein binding, and permeability can help prioritize synthetic pathways. nih.gov

Table 1: Examples of Azetidine-Based Scaffolds in Library Synthesis

| Scaffold Type | Synthetic Strategy | Application Focus | Reference |

| Spirocyclic Azetidines | Solid-phase synthesis | CNS-focused lead-like molecules | nih.govbroadinstitute.org |

| Fused and Bridged Azetidines | Diversification of functionalized azetidine ring | Access to new chemical space | nih.gov |

| 2-Cyanoazetidines | Cyclization of β-amino alcohols | Template for library development | nih.gov |

Application in Fragment-Based Drug Discovery and Design

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying novel drug candidates. astx.comnih.gov This approach begins with the screening of low-molecular-weight fragments (typically 100–300 Da) that often exhibit weak binding affinity to a biological target. nih.gov The key advantage of FBDD is the high "ligand efficiency" of the initial hits, which provides a more efficient starting point for optimization into potent and drug-like molecules. astx.comnih.gov

The this compound core structure is well-suited for FBDD. Its relatively small size and multiple points for modification allow it to serve as a versatile fragment. The azetidine ring itself is a valuable scaffold for generating lead-like molecules. broadinstitute.org Researchers can explore how this fragment or its simple derivatives bind to a target protein and then use structure-guided design to "grow" the fragment into a more potent inhibitor. nih.gov

For example, a structure-based drug design approach using a docking model led to the discovery of a novel azetidine scaffold for colony-stimulating factor-1 receptor (CSF-1R) Type II inhibitors. nih.gov This demonstrates the potential of using azetidine-containing fragments to identify new inhibitors for challenging targets. The development of 3-hydroxymethyl-azetidine derivatives as polymerase theta inhibitors further highlights the utility of this scaffold as a bio-isostere for other cyclic systems, like pyrrolidin-3-ol. nih.gov

Table 2: Key Principles of Fragment-Based Drug Discovery

| Principle | Description | Relevance to this compound |

| Low Molecular Weight Fragments | Initial screening uses small molecules (100-300 Da). nih.gov | The core structure of this compound fits within this range. |

| High Ligand Efficiency | Fragments have a higher binding efficiency per atom than larger molecules. nih.gov | The compact nature of the azetidine scaffold can lead to efficient binding interactions. |

| Structure-Guided Optimization | X-ray crystallography or NMR is used to guide the optimization of fragment hits. | The functional groups on this compound provide clear vectors for chemical elaboration based on structural data. |

| Reduced Attrition | FBDD can lead to higher quality leads with better developability profiles. astx.com | The ability to control physicochemical properties during fragment optimization can reduce late-stage failures. |

Sustainable and Green Chemical Approaches in Azetidine Synthesis

The pharmaceutical industry is increasingly focused on adopting green and sustainable practices to minimize its environmental impact. unife.itresearchgate.net This includes the use of greener solvents, the development of more efficient catalytic methods, and the reduction of waste. unife.itresearchgate.net

Recent advancements in the synthesis of azetidines have embraced these principles. For example, flow chemistry has been employed for the safe and sustainable synthesis of functionalized NH-aziridines from vinyl azides using an environmentally benign solvent. nih.gov This approach can be adapted for the synthesis of azetidine derivatives. The use of visible-light-promoted reactions offers another green alternative, enabling the synthesis of monocyclic azetidines from allenes at room temperature with complete atom economy. acs.org

Catalytic methods are at the forefront of sustainable azetidine synthesis. Lanthanum(III) triflate has been shown to be an effective catalyst for the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to produce azetidines, tolerating a wide range of functional groups. frontiersin.org Gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides provides a flexible route to chiral azetidin-3-ones, avoiding the use of toxic diazo intermediates. nih.gov

Table 3: Green Chemistry Approaches in Heterocyclic Synthesis

| Approach | Key Features | Example Application | Reference |

| Flow Chemistry | Enhanced safety, improved heat and mass transfer, potential for automation. nih.gov | Synthesis of functionalized NH-aziridines. nih.gov | |

| Visible-Light Photocatalysis | Use of a renewable energy source, mild reaction conditions. acs.org | Synthesis of monocyclic azetidines and β-lactams. acs.org | |

| Lanthanide Catalysis | High regioselectivity, tolerance of various functional groups. frontiersin.org | Intramolecular aminolysis of epoxy amines to form azetidines. frontiersin.org | |

| Gold Catalysis | Avoidance of toxic reagents, stereoselective synthesis. nih.gov | Synthesis of chiral azetidin-3-ones. nih.gov |

Emerging Research Areas for this compound and its Derivatives

The versatility of the 3-hydroxyazetidine scaffold continues to open up new avenues of research. The development of novel 3-substituted azetidine derivatives as triple reuptake inhibitors for potential antidepressant applications is an active area of investigation. nih.gov Furthermore, 3-hydroxymethyl-azetidine derivatives are being explored as potent inhibitors of polymerase theta, a novel target in oncology. nih.gov

The inherent ring strain of azetidines can be harnessed for unique chemical transformations. rsc.org This has led to the development of strain-release arylations for the bis-functionalization of azetidines. uni-muenchen.de The synthesis of azetines, the unsaturated counterparts of azetidines, provides access to a new library of chiral functionalized azetidines and amino alcohols. acs.org

The biological activities of azetidine derivatives are also being explored in other therapeutic areas. For instance, new 3-amino-2-azetidinone derivatives have been synthesized and evaluated as potential anti-colorectal cancer agents. nih.gov Other research has focused on the synthesis of azetidin-2-one (B1220530) derivatives with potential antibacterial, antifungal, and antitubercular activities. medwinpublishers.commdpi.com The antioxidant potential of some thiazolidin-4-one derivatives containing a 1,3,4-thiadiazole (B1197879) ring has also been reported. mdpi.com

The ongoing exploration of new synthetic methods and the evaluation of azetidine derivatives in a wide range of biological assays will undoubtedly lead to the discovery of new therapeutic agents and research tools.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(2-Ethoxyphenyl)azetidin-3-ol, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic ring-opening of azetidine precursors or through multi-step cyclization. For example, azetidin-3-ol derivatives are often prepared using reagents like triethylamine and palladium(II) oxide under controlled temperatures (e.g., 80°C for 12 hours) to achieve optimal purity . Solvent choice (e.g., dichloromethane or ethanol) significantly impacts reaction efficiency, with yields ranging from 60–85% depending on steric and electronic effects of substituents .

Q. How can researchers characterize the physicochemical properties of this compound?

- Methodological Answer : Key properties include:

- Solubility : Highly soluble in polar solvents (e.g., 38.9 mg/mL in ethanol) but limited in non-polar solvents .

- Stability : Storage at 2–8°C in inert atmospheres is recommended to prevent degradation via oxidation or hydrolysis .

Analytical techniques like HPLC (using C18 columns) and NMR (¹H/¹³C) are critical for confirming purity and structural integrity .

Q. What are the primary applications of this compound in early-stage pharmacological studies?

- Methodological Answer : It serves as a scaffold for neuroprotective agents, as seen in structurally related compounds like T-817MA, which modulates mitochondrial dynamics and reduces oxidative stress in neurodegenerative models . Preliminary assays should focus on target binding (e.g., Sirt1 or amyloid-beta pathways) and cytotoxicity profiling using SH-SY5Y neuronal cells .

Advanced Research Questions

Q. How does the ethoxyphenyl substituent influence the compound’s bioactivity and metabolic stability?

- Methodological Answer : The ethoxy group enhances lipophilicity (logP ~2.1), improving blood-brain barrier penetration but potentially increasing CYP450-mediated metabolism. Comparative studies with analogs (e.g., 3-(2-bromophenyl)azetidin-3-ol hydrochloride) show that electron-donating groups like ethoxy improve in vivo half-life by reducing first-pass glucuronidation . Metabolic stability can be assessed using liver microsome assays with LC-MS quantification .

Q. What experimental strategies resolve contradictions in reported neuroprotective efficacy across different models?

- Methodological Answer : Discrepancies may arise from variations in dosing regimens or model specificity (e.g., MPTP-induced Parkinsonism vs. Aβ-induced Alzheimer’s models). A standardized protocol includes:

- Dose-Response Curves : Test 1–100 µM ranges in primary neurons vs. immortalized lines.

- Biomarker Validation : Quantify mitochondrial membrane potential (JC-1 dye) and ROS levels (DCFDA assay) to confirm mechanism .

Cross-model comparisons should account for differences in blood-brain barrier integrity and metabolic clearance rates .

Q. How can structure-activity relationship (SAR) studies optimize this compound for selective kinase inhibition?

- Methodological Answer : Introduce substituents at the azetidine nitrogen or phenyl ring to modulate selectivity. For example:

- 3-Trifluoropropyl analogs show enhanced affinity for kinases like JAK3 due to hydrophobic interactions .

- Methoxy or halogen substitutions at the 4-position improve selectivity over off-target GPCRs .

Use molecular docking (e.g., AutoDock Vina) and kinase profiling panels (e.g., Eurofins KinaseProfiler) to validate modifications .

Q. What analytical challenges arise in quantifying trace impurities during scale-up synthesis?

- Methodological Answer : Key impurities include de-ethylated byproducts and azetidine ring-opened derivatives. Advanced methods include:

- UPLC-MS/MS : Employ a BEH C18 column (1.7 µm) with 0.1% formic acid in acetonitrile/water for separation.

- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and acidic/basic conditions to identify degradation pathways .

Limits of quantification (LOQ) ≤0.1% are achievable with charged aerosol detection (CAD) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.